molecular formula C20H15ClF3N3OS B12202272 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B12202272
M. Wt: 437.9 g/mol
InChI Key: PMMAIZCTHHMVQD-UHFFFAOYSA-N
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Description

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of pyrimidine-4-carboxamide derivatives, which are recognized for their significant potential in biological activity studies . Its molecular structure incorporates a trifluoromethylphenyl group, a moiety commonly found in numerous FDA-approved drugs due to its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . The strategic inclusion of the (3-methylbenzyl)sulfanyl group further contributes to its unique electronic and steric properties, making it a valuable scaffold for investigating structure-activity relationships (SAR). Research on analogous pyrimidine-carboxamide compounds has demonstrated promising pharmacological profiles, including potent activity as state-dependent sodium channel blockers, which are relevant for investigating new approaches to pain management . Furthermore, structurally related urea and sulfonamide derivatives containing the trifluoromethyl group have shown notable antibacterial and anti-cancer activities in preclinical studies, suggesting potential research avenues for this compound in oncology and infectious disease . Its primary research value lies in its utility as a key intermediate or target molecule for screening against various enzymatic and cellular targets, such as the Son of sevenless homolog 1 (SOS1) and Escherichia coli enoyl reductase, which are implicated in cancer and bacterial resistance pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C20H15ClF3N3OS

Molecular Weight

437.9 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClF3N3OS/c1-12-4-2-5-13(8-12)11-29-19-25-10-16(21)17(27-19)18(28)26-15-7-3-6-14(9-15)20(22,23)24/h2-10H,11H2,1H3,(H,26,28)

InChI Key

PMMAIZCTHHMVQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is typically synthesized via cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives. A common precursor, ethyl 4-chloro-2-mercaptopyrimidine-5-carboxylate, is prepared by reacting diethyl oxalate with thiourea under acidic conditions, followed by chlorination. Alternative methods employ Biginelli reactions or Pd-catalyzed cross-coupling to introduce substituents early in the synthesis.

Reaction Conditions:

  • Reactants: Diethyl oxalate, thiourea, phosphoryl chloride.

  • Solvent: Ethanol or acetonitrile.

  • Temperature: 80–100°C.

  • Yield: 60–75%.

Chlorination at Position 5

Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred due to its dual role as a solvent and reagent, facilitating electrophilic substitution at position 5.

Optimized Protocol:

  • Molar Ratio: 1:5 (pyrimidine:POCl₃).

  • Catalyst: Dimethylformamide (DMF, 0.1 equiv).

  • Time: 6–8 hours at reflux.

  • Yield: >85%.

Sulfanyl Group Introduction

The sulfanyl group is introduced via nucleophilic displacement of the chloro or mercapto group at position 2. 3-Methylbenzyl mercaptan serves as the nucleophile, with bases like potassium carbonate or triethylamine facilitating deprotonation.

Critical Parameters:

  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Temperature: 25–40°C.

  • Yield: 70–80%.

Carboxamide Formation

The carboxamide is formed by coupling the pyrimidine-4-carboxylic acid intermediate with 3-(trifluoromethyl)aniline. Activation reagents such as thionyl chloride (to form the acyl chloride) or coupling agents like HATU/DIPEA are employed.

Stepwise Process:

  • Acid Chloride Formation: Treat 4-carboxylic acid with SOCl₂ (reflux, 2 hours).

  • Amidation: React acyl chloride with 3-(trifluoromethyl)aniline in dichloromethane (DCM) at 0°C.

  • Yield: 65–75%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfanyl group introduction, while chlorinated solvents (DCM, chloroform) improve amidation efficiency.

Table 1. Solvent Impact on Sulfanyl Group Attachment

SolventReaction Time (h)Yield (%)
THF1268
DMSO878
Acetonitrile1072

Catalytic Additives

Lewis acids (e.g., ZnCl₂) accelerate pyrimidine ring formation, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

Route A (Linear Synthesis):

  • Pyrimidine ring → Chlorination → Sulfanyl addition → Carboxamide.

  • Total Yield: 35–40%.

Route B (Convergent Synthesis):

  • Prepare 4-carboxamide intermediate first.

  • Assemble pyrimidine with pre-functionalized groups.

  • Total Yield: 45–50%.

Table 2. Route Comparison

ParameterRoute ARoute B
Total Steps43
Purification Steps32
ScalabilityModerateHigh

Challenges and Solutions

Regioselectivity in Chlorination

Unwanted chlorination at position 4 is mitigated by using bulky solvents (e.g., toluene) or low temperatures.

Sulfanyl Group Oxidation

The -S- group is prone to oxidation during storage. Adding antioxidants (e.g., BHT) or storing under inert atmosphere resolves this.

Industrial-Scale Production Considerations

  • Cost Drivers: 3-(Trifluoromethyl)aniline (≥$200/kg) and POCl₃ (≥$50/kg).

  • Waste Management: Neutralization of POCl₃ with ice-water generates phosphoric acid, requiring pH adjustment before disposal .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Sulfanyl Group Carboxamide-Linked Group Molecular Weight (g/mol) Key Features
Target Compound (This Work) 3-Methylbenzyl 3-(Trifluoromethyl)phenyl 437.84 Balanced lipophilicity; potential for enhanced target binding
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-Fluorobenzyl 2-(4-Sulfamoylphenyl)ethyl 473.93 Increased polarity due to sulfamoyl group; possible renal clearance effects
5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide 2-Fluorobenzyl 3-(Trifluoromethyl)phenyl 441.80 Steric hindrance from ortho-fluorine; altered binding kinetics
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethyl 2-Methoxyphenyl 363.84 Reduced steric bulk; higher solubility but lower target affinity
5-Chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide (AZ7) Methylsulfonyl 1,3-Thiazol-2-yl 342.79 Strong electron-withdrawing group; potential DNA metabolism inhibition

Biological Activity

The compound 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H17ClF3N3O
  • Molecular Weight : 399.80 g/mol

The presence of a trifluoromethyl group and a sulfanyl moiety in its structure is believed to enhance its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrimidine and trifluoromethyl groups exhibit significant anticancer properties. For instance, 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Reference
HCT11617.8
HePG212.4
HOS17.6

These results indicate that the compound exhibits considerable potency against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been observed to down-regulate genes such as PALB2, BRCA1, and BRCA2, which are critical for DNA repair processes. This down-regulation may lead to increased susceptibility of cancer cells to chemotherapeutic agents, thereby enhancing their efficacy .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In a controlled laboratory setting, 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide was tested against several human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with the highest efficacy observed in liver (HePG2) and osteosarcoma (HOS) cell lines. The study highlighted the potential for this compound to be developed into a targeted therapy for these malignancies.

Case Study 2: Synergistic Effects with Established Chemotherapeutics

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, indicating that 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide may serve as an effective adjuvant in cancer treatment protocols .

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